molecular formula C12H13F3N4O2 B2598513 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate CAS No. 2201364-76-1

3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate

Cat. No.: B2598513
CAS No.: 2201364-76-1
M. Wt: 302.257
InChI Key: BZXWCTSNCCLLHO-UHFFFAOYSA-N
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Description

“3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine , a class of compounds that have been studied for their potential as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been systematized according to the method used to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Hybrid Catalysts in Synthesis : The review by Parmar et al. (2023) highlights the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. This indicates the potential role of complex chemical scaffolds, such as "3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate," in developing lead molecules through advanced synthesis techniques using hybrid catalysts (Parmar, Vala, & Patel, 2023).

Kinase Inhibition : Pyrazolo[3,4-b]pyridine scaffolds are versatile in interacting with kinases via multiple binding modes, making them valuable in designing kinase inhibitors. Wenglowsky's review (2013) of patents emphasizes the utility of this scaffold in a broad range of kinase targets, which might extend to derivatives like "this compound" for developing new kinase inhibitors (Wenglowsky, 2013).

Chemical Biology and Drug Development

Biological Activities of Heterocyclic Compounds : The vast array of biological activities associated with pyrazole and pyrazolopyrimidine derivatives, as discussed in reviews by Chauhan and Kumar (2013), Cherukupalli et al. (2017), and Sharma et al. (2021), suggests that compounds with complex heterocyclic frameworks, such as "this compound," may also possess significant therapeutic potentials. These compounds have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, among others (Chauhan & Kumar, 2013), (Cherukupalli et al., 2017), (Sharma et al., 2021).

Antibacterial and Anti-inflammatory Applications : Trifluoromethylpyrazoles have been identified for their anti-inflammatory and antibacterial properties, with the position of the trifluoromethyl group significantly influencing their activity profiles. This underscores the potential medicinal applications of structurally related compounds in treating inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).

Properties

IUPAC Name

3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.C2HF3O2/c1-14-10-8(3-2-4-12-10)9(13-14)7-5-11-6-7;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXWCTSNCCLLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CNC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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